3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile 3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16787106
InChI: InChI=1S/C10H8ClNO/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-6H,1H3
SMILES:
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol

3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile

CAS No.:

Cat. No.: VC16787106

Molecular Formula: C10H8ClNO

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile -

Specification

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
IUPAC Name 3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile
Standard InChI InChI=1S/C10H8ClNO/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-6H,1H3
Standard InChI Key PRZFNAAMKVRGRG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=CC#N)Cl

Introduction

3-Chloro-3-(4-methoxyphenyl)prop-2-enenitrile, also known by its IUPAC name (2Z)-3-chloro-3-(4-methoxyphenyl)-2-propenenitrile, is an organic compound with the molecular formula C10H8ClNOC_{10}H_8ClNO. It is a derivative of substituted propenenitriles and features a methoxyphenyl group and a nitrile functional group conjugated with a chloro-substituted double bond.

This compound has garnered attention in synthetic organic chemistry due to its potential applications in material science, pharmaceuticals, and agrochemical industries. Below is a detailed exploration of its chemical properties, synthesis, characterization, and potential applications.

Synthesis

The synthesis of 3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile generally involves the following steps:

  • Starting Materials:

    • A substituted benzaldehyde (e.g., 4-methoxybenzaldehyde).

    • A chlorinating agent such as thionyl chloride or phosphorus oxychloride.

    • Acetonitrile or a similar nitrile source.

  • Reaction Mechanism:
    The reaction typically proceeds via a Knoevenagel condensation between the aldehyde and acetonitrile in the presence of a base, followed by chlorination of the resulting intermediate to introduce the chloro group at the double bond.

  • Conditions:

    • Solvent: Organic solvents like ethanol or acetonitrile.

    • Catalyst: Weak bases such as piperidine or pyridine.

    • Temperature: Moderate heating (50–80°C).

This method yields high-purity (≥95%) crystalline products suitable for further applications.

Characterization

The compound is characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR: Signals for aromatic protons (~6.5–7.5 ppm), methoxy group (~3.7 ppm), and vinyl protons (~6 ppm).

    • 13C^{13}C NMR: Peaks corresponding to aromatic carbons, nitrile carbon (~120 ppm), and methoxy carbon (~55 ppm).

  • Infrared Spectroscopy (FTIR):

    • Strong absorption at ~2200 cm1^{-1} for the nitrile group (CNC \equiv N).

    • Peaks at ~1600 cm1^{-1} for aromatic C=C stretching.

    • Methoxy group vibrations around ~1250 cm1^{-1}.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=193m/z = 193, confirming molecular weight.

    • Fragmentation patterns consistent with loss of chlorine or methoxy groups.

  • Elemental Analysis:

    • Carbon, hydrogen, nitrogen, and chlorine content align with theoretical values.

Applications

  • Pharmaceutical Intermediates:
    The compound serves as a precursor in synthesizing bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation due to its conjugated structure.

  • Material Science:
    Its electron-rich aromatic system combined with electron-withdrawing groups makes it suitable for optoelectronic materials like organic semiconductors.

  • Agrochemicals:
    Derivatives of this compound have been explored for pesticidal and herbicidal activities due to their ability to disrupt biological pathways in target organisms.

Safety and Handling

ParameterDetails
GHS ClassificationHarmful if inhaled or ingested
PrecautionsUse gloves, goggles, and work in ventilated areas
StorageStore in a cool, dry place away from light

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